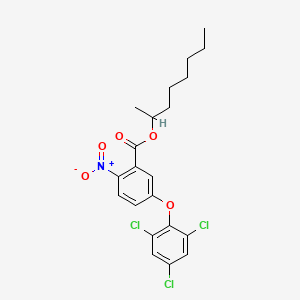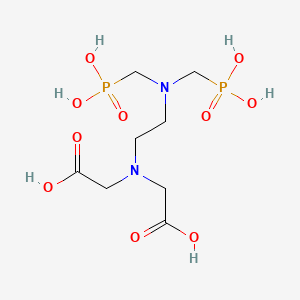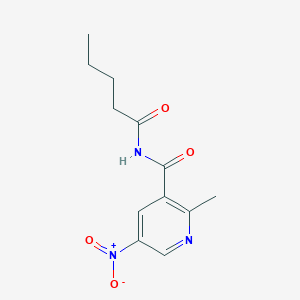
octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate: is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a trichlorophenoxy group, and an octan-2-yl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate typically involves the esterification of 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid with octan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate can undergo reduction reactions to form corresponding amines.
Substitution: The trichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products:
Reduction: Formation of 2-amino-5-(2,4,6-trichlorophenoxy)benzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid and octan-2-ol.
Applications De Recherche Scientifique
Chemistry: Octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of nitrobenzoates on cellular processes. Its ability to undergo reduction to form amines makes it useful in investigating the role of nitro and amino groups in biological systems.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as pharmaceutical agents. The presence of the nitro group suggests possible applications in the development of antimicrobial or anticancer agents.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichlorophenoxy group can participate in binding interactions with proteins or enzymes, potentially affecting their activity. The ester group allows for hydrolysis, releasing the active components in a controlled manner.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenylhydrazine: Similar in having a nitro group, used in analytical chemistry for detecting carbonyl compounds.
2,4,6-Trichlorophenol: Shares the trichlorophenoxy group, used as a pesticide and disinfectant.
Octan-2-yl palmitate: Similar ester structure, used in cosmetics and personal care products.
Uniqueness: Octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both nitro and trichlorophenoxy groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
57729-13-2 |
|---|---|
Formule moléculaire |
C21H22Cl3NO5 |
Poids moléculaire |
474.8 g/mol |
Nom IUPAC |
octan-2-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate |
InChI |
InChI=1S/C21H22Cl3NO5/c1-3-4-5-6-7-13(2)29-21(26)16-12-15(8-9-19(16)25(27)28)30-20-17(23)10-14(22)11-18(20)24/h8-13H,3-7H2,1-2H3 |
Clé InChI |
AYKFOQGMPBQZCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)






![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)




